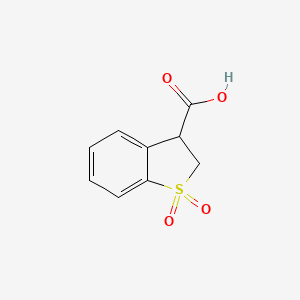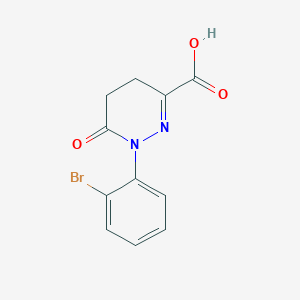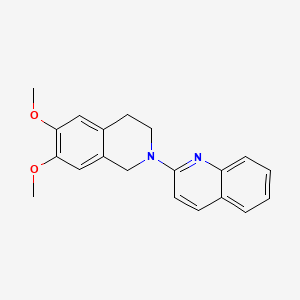![molecular formula C15H20N4 B7556435 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine](/img/structure/B7556435.png)
1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine, also known as PMPA, is a compound used in scientific research for its potential therapeutic applications. PMPA is a small molecule inhibitor of the enzyme HIV reverse transcriptase, which is responsible for the replication of the HIV virus. The compound has also been studied for its potential use in the treatment of other viral infections and cancer.
Mecanismo De Acción
1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine works by inhibiting the activity of HIV reverse transcriptase, which is responsible for the replication of the virus. The compound binds to the active site of the enzyme, preventing it from synthesizing viral DNA. This results in the inhibition of viral replication and the reduction of viral load in infected cells.
Biochemical and Physiological Effects:
1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine has been shown to have a high degree of selectivity for HIV reverse transcriptase, with minimal effects on other cellular processes. The compound has also been shown to have low toxicity in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine is its potent activity against HIV reverse transcriptase, which makes it a valuable tool for studying the mechanism of viral replication and for developing new antiviral therapies. However, the compound has some limitations, including its relatively high cost and the need for specialized equipment and expertise to handle and synthesize the compound.
Direcciones Futuras
There are several potential future directions for research on 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine. One area of interest is the development of new analogs of the compound with improved activity and selectivity against HIV reverse transcriptase. Another area of interest is the study of 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine's potential use in combination therapies for the treatment of HIV and other viral infections. Additionally, 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine's potential use in the treatment of cancer is an area of active research. Overall, 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine is a valuable tool for scientific research with potential therapeutic applications in the future.
Métodos De Síntesis
The synthesis of 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine involves several steps, including the preparation of the starting materials and the reaction conditions. The most commonly used method for synthesizing 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine is through the reaction of 4-bromomethylphenyl pyrazole with piperidine in the presence of a catalyst.
Aplicaciones Científicas De Investigación
1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine has been extensively studied for its potential therapeutic applications. The compound has been shown to be a potent inhibitor of HIV reverse transcriptase, with activity against both wild-type and drug-resistant strains of the virus. 1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine has also been studied for its potential use in the treatment of other viral infections, such as hepatitis B and C, and cancer.
Propiedades
IUPAC Name |
1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c16-14-6-10-18(11-7-14)12-13-2-4-15(5-3-13)19-9-1-8-17-19/h1-5,8-9,14H,6-7,10-12,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNWAPGOCWCIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol](/img/structure/B7556370.png)

![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline](/img/structure/B7556381.png)

![1-methyl-N-[(4-methylsulfanylphenyl)methyl]pyrazol-4-amine](/img/structure/B7556413.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7556420.png)


![N-(1-ethylpyrazol-4-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B7556443.png)
![N-ethyl-2-[(2-oxo-1H-quinolin-3-yl)methylamino]acetamide](/img/structure/B7556448.png)